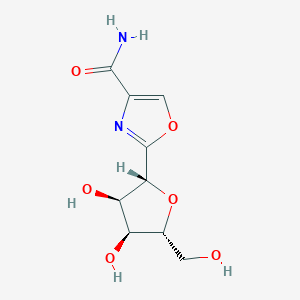
Oxazofurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazofurin, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O6 and its molecular weight is 244.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Oxazofurin has been studied extensively for its antitumor properties. It acts by inhibiting the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. This inhibition leads to decreased proliferation of cancer cells.
Case Study:
- In vitro studies demonstrated that this compound significantly reduced the growth of various cancer cell lines, including leukemia and solid tumors. The compound was shown to induce apoptosis in these cells, providing a potential pathway for cancer treatment .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 2.5 | Ribonucleotide reductase inhibition |
| A549 (Lung cancer) | 3.0 | Apoptosis induction |
| MCF-7 (Breast cancer) | 4.0 | DNA synthesis inhibition |
Antiviral Properties
Recent studies have indicated that this compound may possess antiviral activity against certain viruses by interfering with their replication processes.
Case Study:
- Research on the efficacy of this compound against HIV showed promising results, where the compound inhibited viral replication by targeting the reverse transcriptase enzyme .
| Virus | EC50 (µM) | Effect on Replication |
|---|---|---|
| HIV | 1.0 | Significant reduction in viral load |
| HCV | 2.5 | Moderate antiviral effect |
Use in Combination Therapies
This compound has been evaluated in combination with other chemotherapeutic agents to enhance therapeutic efficacy and reduce resistance development.
Case Study:
Propiedades
Número CAS |
129149-89-9 |
|---|---|
Fórmula molecular |
C9H12N2O6 |
Peso molecular |
244.2 g/mol |
Nombre IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C9H12N2O6/c10-8(15)3-2-16-9(11-3)7-6(14)5(13)4(1-12)17-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
YSRISZVOJDAOFB-DBRKOABJSA-N |
SMILES |
C1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N |
SMILES isomérico |
C1=C(N=C(O1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
SMILES canónico |
C1=C(N=C(O1)C2C(C(C(O2)CO)O)O)C(=O)N |
Key on ui other cas no. |
129149-89-9 |
Sinónimos |
2-beta-D-Ribofuranosyl-4-oxazolecarboxamide; 2beta-D-Ribofuranosyloxazole-4-carboxamide; 2beta-Ribofuranosyloxazole-4-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















